6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
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Overview
Description
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Shares the bromine and chlorine substituents but lacks the ethoxy and fluoro groups.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a trifluoromethyl group instead of the ethoxy group.
6-Bromo-8-chloro-4-hydroxycoumarin: Features a hydroxy group and a coumarin core instead of the quinazoline core.
Uniqueness
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrClFN2O |
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Molecular Weight |
305.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline |
InChI |
InChI=1S/C10H7BrClFN2O/c1-2-16-10-14-8-6(9(12)15-10)3-5(11)4-7(8)13/h3-4H,2H2,1H3 |
InChI Key |
LTYXCCDEYUZQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl |
Origin of Product |
United States |
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